REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[CH2:11]([C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1)[CH2:12][CH3:13]>CN(C)C=O>[CH3:1][O:2][CH2:3][O:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH2:11][CH2:12][CH3:13])[CH:15]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 50° C. for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with a hexane-ethyl acetate (1:1)
|
Type
|
ADDITION
|
Details
|
mixed solvent
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane only to hexane
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC(=CC=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |